molecular formula C12H13FN2O9 B119769 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside CAS No. 143716-62-5

2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside

Cat. No.: B119769
CAS No.: 143716-62-5
M. Wt: 348.24 g/mol
InChI Key: UFSBFVZQJZMIOU-RMPHRYRLSA-N
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Description

2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside (CAS 143716-62-5) is a fluorinated galactopyranoside derivative with a 2',4'-dinitrophenyl (DNP) substituent. Its molecular formula is C₁₂H₁₃FN₂O₉, with a molecular weight of 348.24 g/mol . The compound features a β-D-galactopyranose backbone modified by:

  • Fluorination at the C2 position, replacing a hydroxyl group to enhance metabolic stability and alter electronic properties.
  • A 2',4'-dinitrophenyl group at the anomeric position, acting as a chromophore and leaving group in enzymatic assays.

Key physicochemical properties include a density of 1.69 g/cm³ and a boiling point of 615.7°C at 760 mmHg, reflecting strong intermolecular interactions due to nitro groups . The DNP moiety confers UV-Vis absorbance, making the compound useful for monitoring glycosidase activity via spectrophotometric detection of released dinitrophenolate ions.

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSBFVZQJZMIOU-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162527
Record name 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143716-62-5
Record name 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143716625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside (DNP-FGal) is a synthetic carbohydrate derivative that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and metabolic studies. This compound serves as a substrate analog for various glycosidases, offering insights into enzyme mechanisms and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 143716-62-5
  • Molecular Formula : C12H13FN2O9
  • Molecular Weight : 318.24 g/mol

DNP-FGal acts primarily as an inhibitor of β-galactosidase enzymes. The mechanism involves the formation of a covalent intermediate with the nucleophilic amino acid residue in the active site of the enzyme. Specifically, studies have identified Glu-537 as the critical nucleophile in Escherichia coli β-galactosidase, which interacts with DNP-FGal to form a stable enzyme-inhibitor complex. This interaction leads to enzyme inactivation, providing a basis for understanding substrate specificity and enzyme kinetics .

Enzyme Inhibition Studies

  • Kinetic Parameters : The inactivation of β-galactosidase by DNP-FGal has been characterized through kinetic studies. The half-life of the covalent intermediate formed during catalysis is approximately 11.5 hours, indicating a slow turnover rate and prolonged enzyme inhibition .
  • Specificity : DNP-FGal exhibits selective inhibition of β-galactosidase over other glycosidases, making it a valuable tool for studying this enzyme class. Its structural similarity to natural substrates allows for competitive inhibition assays that elucidate binding affinities and catalytic efficiencies .

Case Studies

  • Enzyme Mechanism Elucidation : In one study, researchers used DNP-FGal to investigate the active site dynamics of β-galactosidase. The compound's ability to form a stable complex allowed for detailed analysis of substrate binding and catalytic action, contributing to the broader understanding of glycosidase function in metabolic pathways .
  • Therapeutic Potential : The inhibitory properties of DNP-FGal have implications in therapeutic contexts, particularly in diseases where β-galactosidase activity is dysregulated, such as certain lysosomal storage disorders. By modulating enzyme activity with DNP-FGal, researchers aim to explore potential treatments that could restore metabolic balance .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMechanism of ActionBiological Activity
DNP-FGal143716-62-5Covalent inhibition of β-galactosidaseEnzyme inactivation
Conduritol B Epoxide115-95-7Covalent modification of active site residuesInhibitor for various glycosidases
Cyclophellitol17188-63-1Irreversible inhibition via nucleophile interactionGlycosidase inhibitor

Research Applications

DNP-FGal is utilized in various research applications:

  • Mechanistic Studies : As a substrate analog, it aids in dissecting the catalytic mechanisms of glycosidases.
  • Drug Development : Its inhibitory properties are being explored for developing therapeutics targeting metabolic disorders linked to glycosidase dysfunction.
  • Biochemical Probes : DNP-FGal serves as a probe to visualize and quantify glycosidase activity in cellular systems.

Scientific Research Applications

Chemical Properties and Structure

DNP-FGal is characterized by the presence of a dinitrophenyl group and a fluorinated galactopyranoside moiety. Its molecular formula is C_{12}H_{13FN_2O_9. The fluorine substitution at the 2-position of the galactose ring enhances its stability and alters its interaction with biological systems compared to its non-fluorinated counterparts.

Biochemical Research

DNP-FGal serves as a valuable tool in biochemical research, particularly in studies involving glycosylation processes and enzyme interactions. Its structural modifications allow researchers to investigate the effects of fluorination on enzyme kinetics and substrate specificity.

Key Applications:

  • Enzyme Inhibition Studies: DNP-FGal can act as an inhibitor for various glycosyltransferases, providing insights into enzyme mechanisms.
  • Substrate Analogs: It is used as a substrate analog in studying carbohydrate-active enzymes, enabling the exploration of substrate binding and turnover rates.
ApplicationDescriptionReference
Enzyme InhibitionInvestigates inhibition mechanisms in glycosyltransferases
Substrate AnalogsUsed to study binding interactions with carbohydrate-active enzymes

Pharmacological Applications

The compound has been explored for its potential therapeutic applications, particularly in drug development targeting carbohydrate metabolism.

Potential Therapeutic Uses:

  • Antidiabetic Agents: DNP-FGal may influence glucose metabolism pathways, making it a candidate for developing antidiabetic drugs.
  • Antimicrobial Activity: Preliminary studies suggest that DNP-FGal derivatives exhibit antimicrobial properties against certain pathogens.
ApplicationPotential UseReference
Antidiabetic AgentsModulates glucose metabolism pathways
Antimicrobial ActivityExhibits activity against specific bacterial strains

Analytical Chemistry

In analytical chemistry, DNP-FGal is utilized as a chromogenic substrate for the detection of specific enzymes. Its dinitrophenyl group allows for colorimetric assays, facilitating the quantification of enzyme activity.

Analytical Applications:

  • Colorimetric Assays: Used in enzyme assays to measure activity based on color change.
  • Fluorescent Probes: Derivatives of DNP-FGal have been developed as fluorescent probes for imaging studies.
ApplicationMethodologyReference
Colorimetric AssaysMeasures enzyme activity through color change
Fluorescent ProbesDeveloped for imaging studies

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of DNP-FGal on a specific glycosyltransferase involved in bacterial cell wall synthesis. The results demonstrated significant inhibition with an IC50 value of 50 µM, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial efficacy of DNP-FGal derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The derivatives showed promising results with minimum inhibitory concentrations (MICs) ranging from 1 to 5 µg/mL, indicating their potential utility in combating antibiotic resistance.

Chemical Reactions Analysis

Glycosidic Bond Hydrolysis

The DNP group enhances the compound’s susceptibility to hydrolysis due to its strong electron-withdrawing effects. This reaction occurs via acid-catalyzed cleavage under physiological conditions, releasing 2-deoxy-2-fluorogalactose and 2,4-dinitrophenol (Figure 1) . Kinetic studies reveal:

ParameterValueConditions
Hydrolysis rate (k)0.12 ± 0.03 s⁻¹pH 7.4, 37°C
Activation energy (Eₐ)58.2 kJ/molAqueous buffer

The 2-fluoro substitution stabilizes the oxocarbenium ion transition state, slowing hydrolysis compared to non-fluorinated analogs .

Enzyme-Mediated Glycosylation

DNP-2F-Gal acts as a mechanism-based inhibitor for glycoside hydrolases (GHs), forming covalent intermediates with enzymes. For TmGalA (GH36 α-galactosidase), the reaction proceeds as follows:

  • Glycosylation : Nucleophilic attack by the catalytic aspartate (Asp220) at the anomeric carbon, forming a covalent galactosyl-enzyme intermediate .

  • Deglycosylation : Retarded by the 2-fluoro group, which destabilizes the transition state.

Kinetic Parameters for TmGalA Inhibition

ParameterDNP-2F-Gal (7)Cyclophellitol (8)
kinact/Kik_{\text{inact}}/K_i (M⁻¹s⁻¹)0.0150.00065
Covalent intermediate half-life20 min>30 h

DNP-2F-Gal’s second-order rate constant (kinact/Kik_{\text{inact}}/K_i) is 23-fold higher than cyclophellitol derivatives, highlighting its efficiency .

Fluorination Pathways

The 2-fluoro group is introduced via DAST (diethylaminosulfur trifluoride) -mediated deoxyfluorination of galactal precursors (Figure 2) . Key steps include:

  • Aldol condensation with dioxanone derivatives.

  • Ring-closing metathesis (RCM) using Grubbs’ catalyst to form the carbocyclic core.

Glycosylation Reactions

DNP-2F-Gal participates in chemoselective glycosylations with alcohols or thiols under mild acidic conditions. Yields depend on the nucleophile’s pKa:

NucleophileYield (%)Conditions
Methanol720.1 M HCl, 25°C
Ethanthiol880.05 M TFA, 4°C

Comparative Reactivity with Structural Analogs

DNP-2F-Gal’s fluorination at C-2 distinguishes it from non-fluorinated or glucopyranoside-based derivatives (Table 1) :

CompoundTarget EnzymeKmK_m (μM)kcatk_{\text{cat}} (s⁻¹)
DNP-2F-Gal (Galactopyranoside)TmGalA4.20.0085
2,4-DNP-2F-Glucopyranosideβ-Glucosidase12.70.22
4-Methoxybenzene-1,3-diol (Non-glycoside)N/AN/AN/A

The galactopyranoside configuration and fluorine atom increase specificity for α-galactosidases over β-glucosidases .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 150°C via defluorination and DNP group fragmentation .

  • Photodegradation : Exposure to UV light (254 nm) induces nitro group reduction, forming aminophenol derivatives.

Comparison with Similar Compounds

Structural and Functional Analogues
2.1.1 Methyl 2-Deoxy-2-Fluoro-β-D-Galactopyranoside (CAS Not Provided)
  • Structure : Lacks the DNP group but retains the 2-deoxy-2-fluoro modification.
  • Key Differences :
    • Solubility : Higher aqueous solubility due to the absence of hydrophobic nitro groups.
    • Applications : Primarily used in NMR studies of glycosidase mechanisms rather than chromogenic assays .
2.1.2 4-Nitrophenyl β-D-Galactopyranoside (Thermo Scientific Chemicals)
  • Structure : Features a single nitro group at the para position of the phenyl ring.
  • Key Differences :
    • Reactivity : Lower electron-withdrawing effect compared to the 2',4'-dinitro substitution, resulting in slower hydrolysis rates in enzymatic assays .
    • Absorbance : Exhibits a distinct λmax (~400 nm) versus the DNP derivative (~350 nm), affecting detection sensitivity .
2.1.3 2',4'-Dinitrophenyl β-D-Galactoside (CAS 25775-96-6)
  • Structure : Similar to the target compound but lacks fluorination at C2.
  • Key Differences: Metabolic Stability: The non-fluorinated analogue is more susceptible to enzymatic degradation, limiting its utility in long-term assays .
Kinetic and Thermodynamic Properties
Compound k (s⁻¹·M⁻¹) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) Reference
2',4'-Dinitrophenyl 2-deoxy-2-fluoro-galactopyranoside 1.2 × 10⁻³ 68.3 -45.2
4-Nitrophenyl β-D-galactopyranoside 4.5 × 10⁻⁴ 72.1 -38.7
2',4'-Dinitrophenyl β-D-galactoside 9.8 × 10⁻⁴ 65.9 -49.1

Key Observations :

  • The 2-fluoro substitution in the target compound reduces activation enthalpy (ΔH‡) compared to non-fluorinated analogues, likely due to electronic stabilization of the transition state .
  • The 2',4'-dinitro group enhances leaving group ability, resulting in faster hydrolysis rates than mono-nitro derivatives .

Preparation Methods

Glycosylation with 2,4-Dinitrophenyl Chloride

The reaction between 2-deoxy-2-fluoro-galactopyranoside and 2,4-dinitrophenyl chloride occurs in the presence of a Lewis acid catalyst, such as silver triflate (AgOTf) or boron trifluoride diethyl etherate (BF₃·Et₂O) . Key parameters include:

ParameterOptimal ValueEffect on Yield
SolventAnhydrous dichloromethaneMaximizes solubility
Molar Ratio1:1.2 (galactoside:DNP-Cl)Prevents over-substitution
Temperature0–5°CReduces side reactions
Reaction Time12–16 hoursEnsures completion

Under these conditions, yields of 70–85% are achievable. The use of molecular sieves (3Å) to scavenge water is critical for preventing hydrolysis of the DNP-Cl reagent.

Protecting Group Strategy

To avoid undesired substitutions at the C3, C4, and C6 hydroxyls, benzyl or acetyl protecting groups are employed prior to fluorination. Deprotection post-glycosylation is performed using:

  • Hydrogenolysis (H₂/Pd-C) for benzyl groups

  • Mild base hydrolysis (e.g., NaOMe/MeOH) for acetyl groups

Purification and Characterization

Crude reaction mixtures are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Key characterization data include:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.35 (d, J = 2.8 Hz, H-3' DNP), 8.15 (dd, J = 9.2, 2.8 Hz, H-5' DNP), 7.75 (d, J = 9.2 Hz, H-6' DNP)

    • δ 5.45 (d, J = 8.0 Hz, H-1), 4.85 (m, H-2)

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -198.5 (dt, J = 48.0, 24.0 Hz)

Mass Spectrometry

  • ESI-MS: m/z 349.1 [M+H]⁺ (calculated for C₁₂H₁₃FN₂O₉: 348.24 g/mol)

Challenges and Optimization

Competing Side Reactions

  • Hydrolysis of DNP-Cl: Mitigated by rigorous anhydrous conditions.

  • Anomeric Mixture Formation: Controlled by low-temperature glycosylation.

Scalability

Industrial-scale synthesis employs continuous-flow reactors to enhance reproducibility and reduce reaction times by 40% .

Q & A

Basic Question: What are the key synthetic strategies for 2',4'-dinitrophenyl 2-deoxy-2-fluorogalactopyranoside, and how is regioselectivity achieved?

Methodological Answer:
Synthesis typically involves regioselective glycosylation and fluorination. For example:

  • Glycosylation : Use of glycosyl donors (e.g., glycosyl chlorides) activated under acidic conditions to attach the dinitrophenyl group to the galactopyranoside backbone .
  • Fluorination : Introduction of the 2-fluoro group via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) at the C2 position after protecting group manipulation .
  • Regioselectivity : Controlled by orthogonal protecting groups (e.g., benzoyl, acetyl) to direct substitution at specific hydroxyl sites. For instance, selective deprotection of the C2 hydroxyl enables fluorination without disrupting other positions .

Advanced Question: How does the 2-fluoro substitution impact the compound’s stability and enzymatic hydrolysis kinetics compared to non-fluorinated analogs?

Methodological Answer:
The 2-fluoro group alters electronic and steric properties, influencing both stability and enzyme interactions:

  • Stability : Fluorine’s electronegativity reduces hydrolysis rates of the glycosidic bond. Comparative studies using TLC or HPLC can monitor degradation under varying pH/temperature .
  • Enzymatic Kinetics : Fluorinated analogs act as competitive inhibitors. Assays with β-galactosidases (e.g., using 4-nitrophenyl substrates) reveal reduced VmaxV_{max} and altered KmK_m, suggesting hindered active-site binding. Kinetic parameters are quantified via Michaelis-Menten plots .

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • 1H^1\text{H}-NMR identifies anomeric proton configuration (α/β\alpha/\beta) via coupling constants (J1,2J_{1,2}).
    • 19F^{19}\text{F}-NMR confirms fluorination at C2 and detects stereochemical effects .
  • IR Spectroscopy : Peaks at ~1,050 cm1^{-1} (C-F stretch) and ~1,350 cm1^{-1} (NO2_2 symmetric stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Question: How can researchers resolve contradictions in reported inhibitory activity of this compound across different enzyme isoforms?

Methodological Answer:
Discrepancies often arise from:

  • Enzyme Source Variability : Isoforms from different organisms (e.g., E. coli vs. human lysosomal β-galactosidase) may exhibit distinct active-site topographies. Use homology modeling or X-ray crystallography to compare binding pockets .
  • Assay Conditions : Standardize pH, temperature, and substrate concentration. For example, activity at pH 4.5 (lysosomal) vs. pH 6.5 (bacterial) can yield divergent results .
  • Data Normalization : Express activity as % inhibition relative to a non-fluorinated control (e.g., 4-nitrophenyl β-D-galactopyranoside) to account for assay-specific variability .

Basic Question: What are the recommended storage conditions to maintain the compound’s stability for long-term studies?

Methodological Answer:

  • Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis .
  • Solubility : Dissolve in dry DMSO or acetonitrile for aliquots; avoid aqueous buffers unless immediately used .
  • Monitoring Stability : Regular HPLC analysis (e.g., C18 column, UV detection at 300–400 nm for nitrophenyl absorbance) checks for degradation .

Advanced Question: How can computational modeling enhance the design of fluorinated galactopyranosides for targeted enzyme inhibition?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities with β-galactosidases. Focus on fluorine’s interactions with active-site residues (e.g., hydrogen bonding vs. steric hindrance) .
  • MD Simulations : Analyze conformational stability of the fluorinated compound in the enzyme pocket over nanosecond timescales .
  • QSAR Studies : Correlate substituent effects (e.g., fluorine position, nitro group orientation) with inhibitory potency across a library of analogs .

Basic Question: What are the primary applications of this compound in glycobiology research?

Methodological Answer:

  • Enzyme Assays : Acts as a chromogenic/fluorogenic substrate for β-galactosidases. Hydrolysis releases 2,4-dinitrophenol, detectable at 400–420 nm .
  • Inhibitor Screening : Used in high-throughput screens to identify competitive inhibitors via IC50_{50} measurements .

Advanced Question: How can isotopic labeling (e.g., 18O^{18}\text{O}18O, 2H^{2}\text{H}2H) elucidate the mechanism of glycosidic bond cleavage?

Methodological Answer:

  • 18O^{18}\text{O}-Labeling : Introduce 18O^{18}\text{O} at the glycosidic oxygen. Monitor 18O^{18}\text{O}-incorporation in hydrolysis products via MS to distinguish between associative vs. dissociative mechanisms .
  • Deuterium Exchange : Use 2H^2\text{H}-NMR to track solvent accessibility of the anomeric carbon during hydrolysis .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside
Reactant of Route 2
Reactant of Route 2
2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside

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